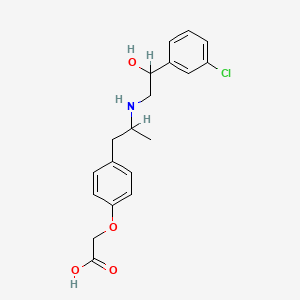

(4-(2-((2-(3-Chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid

Übersicht

Beschreibung

BRL 37344 ist eine chemische Verbindung, die für ihre Rolle als selektiver Agonist des Beta-3-Adrenozeptors bekannt ist. Die Summenformel von BRL 37344 ist C19H22ClNO4 und es hat eine molare Masse von 363,84 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BRL 37344 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenverbindungen. Zu den wichtigsten Schritten gehören die Bildung des Phenoxyessigsäurederivats und die anschließende Kupplung mit dem entsprechenden Amin . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, kontrollierter Temperaturen und spezifischer Katalysatoren, um die gewünschte Produktausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Obwohl detaillierte industrielle Produktionsmethoden für BRL 37344 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität sowie die Implementierung von Reinigungsverfahren wie Kristallisation oder Chromatographie, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BRL 37344 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen im Molekül zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können an bestimmten Stellen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Wissenschaftliche Forschungsanwendungen

β3-Adrenergic Receptor Agonism

BRL 37344 is recognized for its selective action on β3-adrenergic receptors, which are implicated in various physiological processes including lipolysis and thermogenesis. The compound has been shown to enhance lipolytic activity in adipose tissue, making it a candidate for obesity treatment.

Cardiovascular Effects

Studies have indicated that BRL 37344 may exert beneficial effects on cardiovascular health by promoting vasodilation and improving cardiac function through β3 receptor activation. This has implications for managing conditions such as heart failure and hypertension.

Metabolic Disorders

Research has demonstrated that BRL 37344 can influence metabolic pathways, particularly in the context of insulin sensitivity and glucose metabolism. Its agonistic activity at β3 receptors may help mitigate insulin resistance, making it a potential therapeutic agent for Type 2 diabetes.

Case Study 1: Lipolysis Enhancement

A study published in the British Journal of Pharmacology investigated the effects of BRL 37344 on human adipocytes. The results indicated a significant increase in lipolysis compared to controls, suggesting its potential as a weight management agent .

Case Study 2: Cardiovascular Benefits

In an experimental model of heart failure, BRL 37344 was administered to assess its impact on cardiac output and vascular resistance. The findings revealed that the compound improved cardiac output without increasing heart rate, indicating a favorable profile for cardiovascular therapy .

Case Study 3: Insulin Sensitivity Improvement

A clinical trial involving obese patients demonstrated that treatment with BRL 37344 resulted in improved insulin sensitivity and reduced fasting glucose levels after a 12-week regimen. This suggests its utility in managing metabolic syndrome .

Wirkmechanismus

BRL 37344 exerts its effects by selectively binding to and activating the beta-3 adrenergic receptor. This activation leads to a cascade of intracellular signaling events, including the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels . The elevated cAMP levels result in various physiological responses, such as increased lipolysis in adipose tissue and enhanced thermogenesis . The molecular targets and pathways involved include the peroxisome proliferator-activated receptor-alpha (PPAR-alpha) and mitochondrial carnitine palmitoyltransferase-1 (mCPT-1), which play roles in lipid metabolism and energy expenditure .

Vergleich Mit ähnlichen Verbindungen

BRL 37344 ist einzigartig in seiner hohen Selektivität für den Beta-3-Adrenozeptor im Vergleich zu anderen Beta-Adrenozeptoragonisten. Ähnliche Verbindungen umfassen:

Isoproterenol: Ein nicht-selektiver Beta-Adrenozeptoragonist mit Aktivität an Beta-1-, Beta-2- und Beta-3-Rezeptoren.

Clenbuterol: Ein selektiver Beta-2-Adrenozeptoragonist mit einer gewissen Aktivität an Beta-3-Rezeptoren.

Mirabegron: Ein selektiver Beta-3-Adrenozeptoragonist, der klinisch zur Behandlung der überaktiven Blase eingesetzt wird.

Die Einzigartigkeit von BRL 37344 liegt in seiner funktionellen Selektivität für den Beta-3-Adrenozeptor, was es zu einem wertvollen Werkzeug macht, um die spezifischen physiologischen Rollen dieses Rezeptorsubtyps zu untersuchen .

Biologische Aktivität

(4-(2-((2-(3-Chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid, commonly referred to as compound 1, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a phenoxyacetic acid moiety linked to a chlorophenyl group via an amino propyl chain. Its molecular formula is C₁₈H₂₃ClN₂O₃, and it exhibits unique properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃ClN₂O₃ |

| Molecular Weight | 348.84 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Log P | 3.45 |

Antiproliferative Activity

Research indicates that compound 1 exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell proliferation through multiple mechanisms, including:

- Inhibition of EGFR Pathway : Compound 1 has been reported to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. This inhibition leads to reduced cell survival and proliferation in cancerous cells .

- Induction of Apoptosis : Studies have demonstrated that compound 1 can induce apoptosis in cancer cells, promoting programmed cell death through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .

Neuropharmacological Activity

In addition to its anticancer properties, compound 1 shows promise as a neuropharmacological agent. It has been identified as a selective agonist for dopamine receptors, particularly D3 receptors. This activity suggests potential applications in treating neuropsychiatric disorders .

- Dopamine Receptor Agonism : Compound 1 promotes β-arrestin translocation and G protein activation, which are critical for dopamine receptor signaling pathways .

Study on Anticancer Activity

A study conducted on MDA-MB-231 breast cancer cells revealed that compound 1 significantly inhibited cell growth with an IC50 value of approximately 0.07 µM. The study highlighted the compound's selectivity towards cancerous cells compared to normal cells .

Neuropharmacological Assessment

In a neuropharmacological study, compound 1 was tested for its ability to activate D3 dopamine receptors. The results indicated an EC50 value of approximately 210 nM for D3 receptor activation, demonstrating its potential as a therapeutic agent in dopamine-related disorders .

Eigenschaften

CAS-Nummer |

114333-71-0 |

|---|---|

Molekularformel |

C19H22ClNO4 |

Molekulargewicht |

363.8 g/mol |

IUPAC-Name |

2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |

InChI |

InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 |

InChI-Schlüssel |

ZGGNJJJYUVRADP-ACJLOTCBSA-N |

SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |

Isomerische SMILES |

C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CC(=CC=C2)Cl)O |

Kanonische SMILES |

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

116049-78-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid 2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid BRL 37344 BRL 37344, (R*,R*)-(+-)-isomer BRL 37344A BRL-37344 BRL-37344 sodium SB 206606 SB-206606 sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.